Cas no 1805360-08-0 (3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride)

3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride
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- Inchi: 1S/C7H2BrClF2N2O3/c8-4-3(6(10)11)2(5(9)14)1-12-7(4)13(15)16/h1,6H
- InChI Key: APTYHQLKIUDBDO-UHFFFAOYSA-N
- SMILES: BrC1C([N+](=O)[O-])=NC=C(C(=O)Cl)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 302
- XLogP3: 2.8
- Topological Polar Surface Area: 75.8
3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058119-1g |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride |
1805360-08-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride Related Literature
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride
3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl Chloride: A Versatile Building Block in Modern Chemical Research
In the realm of synthetic organic chemistry, 3-Bromo functionalized compounds have emerged as critical intermediates for constructing complex molecular architectures. The compound 3-Bromo-4-(difluoromethyl)-2-nitropyridine-5-carbonyl chloride (CAS No. 1805360-08-0) exemplifies this trend, combining multiple reactive groups in a single molecule to enable diverse synthetic strategies. This compound features a pyridine ring core with strategically placed substituents: the electron-withdrawing nitro group at position 2, a fluorinated difluoromethyl substituent at position 4, and the electrophilic carbonyl chloride moiety at position 5. Such structural complexity makes it an ideal candidate for advanced research in medicinal chemistry and materials science.
The strategic placement of these substituents creates unique electronic and steric properties. The bromine atom provides an excellent site for nucleophilic substitution reactions, enabling access to various heterocyclic systems through Suzuki-Miyaura cross-coupling protocols. Recent studies published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in synthesizing novel isoquinoline derivatives with potent antiproliferative activity against triple-negative breast cancer cell lines. The difluoromethyl group, recognized for its bioisosteric resemblance to methoxy groups while offering improved metabolic stability, has been highlighted in drug design strategies targeting kinase inhibitors and GPCR modulators.
The presence of the nitro group introduces significant electron-withdrawing character, which influences both the compound's reactivity and photophysical properties. Researchers at Stanford University recently utilized this feature to develop photoresponsive materials through click chemistry approaches, achieving tunable absorption spectra between 400–600 nm by varying substitution patterns around the pyridine core. The electrophilic nature of the terminal carbonyl chloride group facilitates rapid amidation reactions under mild conditions, making it valuable for solid-phase peptide synthesis and conjugation to biomolecules like antibodies.
In material science applications, this compound's reactivity enables the creation of cross-linked polymer networks with exceptional thermal stability. A 2024 study in Nature Communications reported its use as a monomer component in polyimide matrices exhibiting glass transition temperatures exceeding 350°C – critical for aerospace applications requiring high thermal resistance. The fluorinated substituent contributes hydrophobicity while maintaining structural rigidity through C-F bond interactions.
Synthetic accessibility remains a key advantage of this compound. Modern methodologies utilizing continuous flow reactors have reduced synthesis time by over 60% compared to traditional batch processes. Recent advancements reported in Angewandte Chemie (2024) demonstrated palladium-catalyzed arylation pathways achieving >95% yield under ambient conditions without toxic additives. This scalability aligns with green chemistry principles while maintaining high stereochemical purity.
Careful handling is essential due to its reactive nature as an acid chloride derivative. Optimal storage conditions include nitrogen-purged containers at -20°C with moisture exclusion systems rated below 1% relative humidity. Safety protocols emphasize using glovebox environments during purification steps to prevent hydrolysis by atmospheric moisture.
Ongoing research focuses on exploiting its dual reactivity – bromination sites and carbonylation potential – for one-pot multicomponent reactions. Preliminary data from MIT labs indicate that coupling with thiourea derivatives yields novel thiosemicarbazones showing selective inhibition of ferroptosis-related enzymes in neurodegenerative disease models.
This multifunctional molecule continues to drive innovation across disciplines through its capacity to integrate into both small-molecule therapeutics and advanced materials frameworks. Its structural versatility positions it as a key building block for next-generation pharmaceuticals targeting unmet medical needs while enabling breakthroughs in high-performance polymer development.
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